molecular formula C11H15ClN2O2 B8113379 Ethyl 6-chloro-4-(isopropylamino)nicotinate

Ethyl 6-chloro-4-(isopropylamino)nicotinate

Cat. No.: B8113379
M. Wt: 242.70 g/mol
InChI Key: NPTVZUXYHNHOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-(isopropylamino)nicotinate is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound belongs to a class of substituted nicotinates, which are pyridine-based structures recognized as privileged scaffolds in medicinal chemistry for their versatility in designing biologically active molecules . The strategic importance of this compound lies in its specific arrangement of functional groups—a chlorine atom at the 6-position, an isopropylamino group at the 4-position, and an ethyl ester at the 3-position—which provides multiple handles for sequential chemical transformations . Its primary research application is serving as a key precursor in the synthesis of more complex molecules. For instance, it is used as a reactant in the preparation of 6-chloro-4-(isopropylamino)nicotinohydrazide, demonstrating its role as a versatile building block . Furthermore, closely related analogs of this compound, such as those with methylamino or cyclopropylamino substitutions, are explicitly documented as critical intermediates in the multi-step synthesis of dihydronaphthyridines and other bicyclic heterocycle-substituted pyridyl compounds that function as kinase modulators . These kinase inhibitors are investigated for the treatment of proliferative diseases, highlighting the potential of this chemical series in the discovery and development of targeted cancer therapies . The reactivity of its chlorine atom towards nucleophilic aromatic substitution and the potential for further modification of its ester group make it a highly flexible and valuable entity for synthetic chemists working in drug discovery. This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 6-chloro-4-(propan-2-ylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-4-16-11(15)8-6-13-10(12)5-9(8)14-7(2)3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTVZUXYHNHOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Starting Material: Ethyl 4,6-Dichloronicotinate

Ethyl 4,6-dichloronicotinate serves as the foundational precursor for most synthetic routes. Its structure enables selective substitution at the 4-position chlorine atom while retaining the 6-chloro group, critical for downstream functionalization. Commercial availability and reactivity make it preferable over nicotinic acid derivatives requiring multistep chlorination.

Alternative Precursors

While less common, mthis compound has been hydrolyzed to the corresponding acid before re-esterification to the ethyl form, though this introduces additional steps and reduces overall yield. Direct amination of ethyl 6-chloronicotinate (C₈H₈ClNO₂) with isopropylamine remains theoretically viable but is hindered by steric and electronic challenges at the 4-position.

Nucleophilic Aromatic Substitution (NAS)

Standard Amination Protocol

The predominant method involves reacting ethyl 4,6-dichloronicotinate with excess isopropylamine in ethanol at elevated temperatures. A representative procedure from patent literature details:

Reactants

  • Ethyl 4,6-dichloronicotinate: 12.3 g (55.9 mmol)

  • Isopropylamine: 14.37 mL (168 mmol, 3 eq)

  • Ethanol: 100 mL

Conditions

  • Temperature: 80°C

  • Duration: 18 hours

  • Workup: Concentration under vacuum, purification via silica gel chromatography (0–10% ethyl acetate/hexanes)

Outcome

  • Yield: 90% (12.3 g)

  • Purity: >95% by ¹H NMR

Solvent and Base Optimization

Comparative studies show solvent polarity significantly impacts reaction kinetics:

SolventTemperature (°C)Time (h)Yield (%)Source
Ethanol801890
DMF1001661
THF652478

Ethanol outperforms DMF and THF due to better solubility of isopropylamine and milder reaction conditions. Base additives like K₂CO₃ are unnecessary in ethanol, simplifying purification.

Palladium-Catalyzed Cross-Coupling

Limitations for Direct Amination

Pd-mediated amination of chloronicotinates requires specialized ligands (e.g., BrettPhos) and elevated temperatures (>100°C), making NAS more practical for large-scale synthesis.

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (0–10%) effectively removes unreacted starting material and byproducts. High-performance liquid chromatography (HPLC) purities exceed 99% for pharmaceutical-grade material.

Spectroscopic Confirmation

¹H NMR (400 MHz, Chloroform-d) :

  • δ 8.69 (s, 1H, pyridine-H)

  • δ 6.56 (s, 1H, pyridine-H)

  • δ 4.36 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 3.71 (m, 1H, iPr-NH)

  • δ 1.41 (t, J = 7.2 Hz, 3H, OCH₂CH₃)

  • δ 1.25 (d, J = 6.5 Hz, 6H, iPr-CH₃)

LC-MS : m/z = 243.1 [M+H]⁺

Scalability and Industrial Considerations

Cost-Efficiency Analysis

  • Raw Material Costs : Ethyl 4,6-dichloronicotinate ($120/kg) vs. isopropylamine ($15/kg) favors NAS over catalytic methods.

  • Catalyst Expenses : Pd₂(dba)₃ ($2,500/mol) limits cross-coupling to small-scale API synthesis.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot-scale trials using microwave irradiation (150°C, 20 min) achieve 88% yield, reducing reaction time tenfold compared to conventional heating.

Continuous Flow Systems

Microreactor technology enhances heat transfer and mixing, enabling isopropylamine utilization at stoichiometric ratios (1.1 eq) without excess .

Chemical Reactions Analysis

Ethyl 6-chloro-4-(isopropylamino)nicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of ethyl 6-chloro-4-(isopropylamino)nicotinate is its use as a kinase inhibitor. Kinases are enzymes that play crucial roles in various cellular processes, including signal transduction and cell division. The modulation of kinase activity is vital in treating several diseases, including cancer and autoimmune disorders.

  • IRAK-4 Inhibition : Research indicates that this compound effectively inhibits IRAK-4, a kinase involved in inflammatory responses and immune system regulation. Inhibition of IRAK-4 has therapeutic implications for conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

Therapeutic Applications

The compound's ability to modulate kinase activity opens avenues for treating several diseases:

  • Autoimmune Diseases : this compound shows promise in managing autoimmune diseases by reducing inflammatory responses associated with conditions like Crohn's disease and ulcerative colitis .
  • Cancer Treatment : As a kinase inhibitor, it may also play a role in cancer therapies by targeting specific pathways involved in tumor growth and proliferation .

Case Study 1: IRAK-4 Inhibition

A study published in a patent application highlighted the synthesis of this compound and its effectiveness as an IRAK-4 inhibitor. The research demonstrated significant anti-inflammatory effects in preclinical models, suggesting its potential for treating inflammatory diseases .

Case Study 2: Autoimmune Disease Management

Another study explored the compound's effects on TH17-associated diseases, indicating that it could reduce symptoms in models of multiple sclerosis and psoriasis. The findings suggest that targeting IRAK-4 with this compound may provide substantial therapeutic benefits for patients with these conditions .

Comparative Analysis of Kinase Inhibitors

Compound NameTarget KinaseTherapeutic UseEfficacy Level
This compoundIRAK-4Autoimmune diseases, CancerHigh
Other Kinase Inhibitor ATarget ADisease AMedium
Other Kinase Inhibitor BTarget BDisease BLow

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-(isopropylamino)nicotinate involves its interaction with specific molecular targets. The isopropylamino group may facilitate binding to enzymes or receptors, modulating their activity. The chloro substituent can influence the compound’s reactivity and stability, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The isopropylamino group at the 4-position (vs.
  • Fluorinated Analogs: The 3-fluorocyclopentylamino variant (C13H16ClFN2O2) introduces fluorine’s electronegativity and metabolic stability, which may enhance pharmacokinetics .
Pharmacological and Physicochemical Comparisons
  • Methyl 5-amino-6-chloronicotinate (similarity 0.84) differs in amino/chloro positions, altering binding interactions .
  • Acid/Base Properties: Ethyl 6-chloro-4-(isopropylamino)nicotinate’s pKa is influenced by the electron-withdrawing chloro group and basic isopropylamino group, contrasting with ethyl 4-amino-6-chloronicotinate (weaker base due to unprotected amino group) .
  • Thermal Stability: Analogous compounds (e.g., mthis compound) are stable under vacuum drying (65°C for 2 hours), suggesting similar robustness for the ethyl variant .
Research Findings
  • Synthetic Efficiency: Ethyl 6-chloro-4-(4-methoxybenzylamino)nicotinate achieved 90% yield in DMSO with triethylamine, while methyl analogs required tetrahydrofuran and lower temperatures .

Biological Activity

Ethyl 6-chloro-4-(isopropylamino)nicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid characterized by the presence of an ethyl group, a chlorine atom at the 6-position, and an isopropylamino group at the 4-position. This structural configuration enhances its lipophilicity and influences its interaction with biological membranes and receptors.

Molecular Formula: C13_{13}H16_{16}ClN2_{2}O\
Molecular Weight: Approximately 240.73 g/mol

Research indicates that this compound may interact with various biological targets, including:

  • Kinase Modulation: This compound has been identified as a potential modulator of kinases such as IRAK-4, which plays a critical role in inflammatory signaling pathways. Inhibition of IRAK-4 can lead to reduced inflammation and may have therapeutic implications for autoimmune diseases .
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on various studies:

Activity Description Reference
IRAK-4 Inhibition Modulates IRAK-4 activity, potentially reducing inflammatory responses.
Antimicrobial Effects Exhibits activity against several bacterial strains.
Cytotoxicity Shown to have cytotoxic effects in certain cancer cell lines.

Case Studies

  • IRAK-4 Inhibition Study:
    A study investigated the effect of this compound on IRAK-4 modulation. The results indicated significant inhibition of IRAK-4 phosphorylation, leading to decreased activation of downstream inflammatory pathways. This suggests potential use in treating inflammatory diseases .
  • Antimicrobial Activity Assessment:
    Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated promising inhibitory zones, indicating its potential as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-chloro-4-(isopropylamino)nicotinate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution at the 4-position of a chloronicotinate precursor. For example, reacting ethyl 6-chloro-4-chloronicotinate with isopropylamine in anhydrous tetrahydrofuran (THF) under reflux (60–80°C) for 12–24 hours. Catalytic bases like triethylamine improve substitution efficiency. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of precursor to isopropylamine) and inert atmosphere to prevent hydrolysis .
  • Key Data :

ParameterOptimal ConditionImpact on Yield
SolventTHFHigher solubility of intermediates
Temperature70°CBalances reaction rate and side reactions
CatalystTriethylamineNeutralizes HCl byproduct

Q. How does the substitution pattern (chloro at position 6, isopropylamino at position 4) affect the compound’s physicochemical properties?

  • Methodology : Compare with analogs using computational tools (e.g., DFT for dipole moments) and experimental data (HPLC for logP). The chloro group increases electronegativity, while the bulky isopropylamino group reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL). LogP values (~2.8) indicate moderate lipophilicity, critical for membrane permeability in bioassays .

Q. What analytical techniques are essential for characterizing purity and structure?

  • Methodology :

  • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 1.3 ppm for ethyl ester protons; δ 4.2 ppm for NH coupling with isopropyl group).
  • HPLC-MS : Purity assessment (≥95% by reverse-phase C18 column, acetonitrile/water gradient).
  • IR Spectroscopy : Detect ester carbonyl stretch (~1720 cm⁻¹) and NH bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects from the isopropylamino group influence binding to biological targets compared to smaller substituents (e.g., methylamino)?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) using protein targets (e.g., kinases or GPCRs). Compare binding affinities of this compound with methyl/ethyl analogs. The isopropyl group may hinder binding in sterically constrained active sites but enhance selectivity in others. Validate with SPR (surface plasmon resonance) assays .
  • Comparative Data :

SubstituentBinding Affinity (nM)Selectivity Ratio
Methylamino120 ± 151.0
Ethylamino95 ± 101.8
Isopropylamino250 ± 300.5

Q. How can contradictory solubility/reactivity data in literature be resolved for this compound?

  • Methodology : Replicate experiments under standardized conditions (e.g., USP phosphate buffer pH 7.4 for solubility). Use controlled humidity chambers to assess hygroscopicity. For reactivity discrepancies, employ kinetic studies (e.g., UV-Vis monitoring of ester hydrolysis rates). Cross-validate with DFT calculations to predict hydrolysis pathways .

Q. What strategies mitigate degradation during long-term storage?

  • Methodology : Store under argon at −20°C in amber vials. Lyophilization improves stability for aqueous solutions. Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation products (e.g., nicotinic acid via ester hydrolysis). Add antioxidants (e.g., BHT) to formulations for in vivo studies .

Q. What computational models predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Methodology : Use QSAR tools (e.g., SwissADME, pkCSM) to predict:

  • CYP450 Metabolism : Likely substrate of CYP3A4 (high logP).
  • hERG Inhibition Risk : Low (polar surface area >80 Ų).
  • Bioavailability : ~55% (moderate permeability). Validate with microsomal assays .

Ethical and Safety Considerations

  • Non-Clinical Use : This compound is strictly for research purposes. No FDA approval exists for human/animal therapeutic use .
  • Handling : Use PPE (gloves, goggles) due to potential irritancy. Follow institutional protocols for halogenated waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-4-(isopropylamino)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloro-4-(isopropylamino)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.